2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S2/c16-11-3-1-4-12(17)15(11)24(21,22)18-7-9-20-8-6-13(19-20)14-5-2-10-23-14/h1-6,8,10,18H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHHHJHWITYRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with a benzenesulfonamide derivative. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Thiophene Synthesis: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other methods.
Coupling Reactions: The thiophene and pyrazole intermediates are then coupled with a benzenesulfonamide derivative under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamides exhibit significant antimicrobial properties. The incorporation of the thiophene and pyrazole moieties into the structure may enhance this activity:
- Mechanism of Action : Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Case Studies : Various derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, related compounds have been synthesized with yields ranging from 50% to 82%, demonstrating effective antibacterial properties in vitro .
Antimalarial Properties
The design of new sulfonamide derivatives has been aimed at developing antimalarial agents. The molecular structure of this compound suggests potential efficacy against malaria:
- Research Findings : A study on similar compounds indicated that modifications in the sulfonamide structure could lead to improved activity against malaria parasites . Docking studies have shown that certain derivatives bind effectively to target proteins involved in the malaria life cycle.
Anticancer Potential
Sulfonamides have also been explored for their anticancer properties:
- Mechanism : They may induce apoptosis in cancer cells through various pathways.
- Studies : Some derivatives have exhibited cytotoxicity against cancer cell lines, suggesting that further exploration of this compound could yield valuable anticancer agents .
Fingerprint Detection Applications
Interestingly, some sulfonamide derivatives have been investigated for their utility in forensic science:
- Application : Certain compounds have shown effectiveness in latent fingerprint detection due to their adhesive properties . This application highlights the versatility of sulfonamide compounds beyond traditional medicinal uses.
Summary Table of Synthesis Yield and Conditions
| Step | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Pyrazole Formation | 67% | Reflux in solvent |
| 2 | Sulfonamide Coupling | 82% | Room temperature |
| 3 | Fluorination | Varies | Specific reagents used |
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with other sulfonamide and pyrazole derivatives. For instance, GSK7975A (2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide) () is a benzamide analogue with a pyrazole core but differs in substituents:
- Core functional group: GSK7975A contains a benzamide group, whereas the target compound features a benzenesulfonamide moiety.
- Substituents : The target compound’s thiophene moiety contrasts with GSK7975A’s trifluoromethyl and hydroxy-substituted phenyl group. Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological systems.
Table 1: Structural Comparison
Crystallographic and Computational Analysis
Comparative studies of analogous compounds often employ SHELXL to analyze bond lengths, angles, and intermolecular interactions, which could inform stability or reactivity differences. For example, fluorine substituents typically shorten C–F bond lengths (~1.35 Å), influencing molecular conformation and packing.
Pharmacological and Physicochemical Properties
- Lipophilicity : The thiophene and fluorine atoms in the target compound may increase logP compared to GSK7975A’s hydroxy and trifluoromethyl groups, affecting membrane permeability.
Biological Activity
2,6-Difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a benzenesulfonamide moiety and a thiophene-linked pyrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
Key Features:
- Difluoro Substitution: Enhances lipophilicity and biological activity.
- Pyrazole Moiety: Commonly associated with anti-inflammatory effects.
- Thiophene Linkage: Contributes to the compound's unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring: Achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Thiophene Ring: Coupling the pyrazole intermediate with a thiophene derivative.
- Amidation Reaction: Formation of the sulfonamide group through reaction with benzenesulfonyl chloride.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. This is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The pyrazole ring is particularly noted for its anti-inflammatory effects, making this compound a candidate for treating conditions such as arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Analgesic | Modulation of pain pathways | |
| Antitumor | Inhibition of cancer-related kinases |
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
-
In Vitro Studies:
- A study demonstrated that this compound exhibited significant inhibition of COX enzymes in human cell lines, suggesting potential use as an anti-inflammatory drug.
- Another investigation highlighted its effect on cancer cell lines, showing promise as an antitumor agent by inhibiting specific kinases involved in tumor growth.
-
In Vivo Studies:
- Animal models treated with this compound showed reduced inflammation and pain response compared to control groups, indicating its therapeutic potential in inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects involves:
- Binding to COX enzymes, leading to decreased production of prostaglandins involved in inflammation.
- Interaction with various molecular targets related to pain signaling pathways.
Q & A
Q. What synthetic methodologies are effective for preparing 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?
A stepwise approach is recommended:
- Step 1 : Synthesize the thiophene-pyrazole core via cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives under acidic conditions.
- Step 2 : Introduce the ethyl linker via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
- Step 3 : Sulfonamide formation by reacting 2,6-difluorobenzenesulfonyl chloride with the amine-functionalized intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation:
- Crystallization : Grow crystals via slow evaporation in solvents like DCM/hexane or methanol/water.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement : Employ SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Bond angles and torsional conformations (e.g., C–S–N–C dihedral angles) should align with density functional theory (DFT) predictions .
Q. What spectroscopic techniques are essential for characterizing intermediates and the final compound?
- NMR : ¹H/¹³C NMR to verify regioselectivity of the pyrazole ring and sulfonamide linkage. Aromatic protons in the thiophene and benzene rings appear as distinct multiplets (δ 6.5–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., ESI+ mode, [M+H]⁺ ion).
- IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N–H bends at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data across assays?
Divergent results (e.g., IC₅₀ variations in enzyme inhibition) may arise from assay conditions or receptor heterogeneity. Strategies include:
- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of the compound with target proteins under varying pH or ionic strengths.
- Receptor-Specific Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with isoforms or mutants (e.g., sulfonamide binding to carbonic anhydrase vs. kinase domains) .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to harmonize data from heterogeneous assays .
Q. What experimental designs optimize the compound’s stability under physiological conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. How does the electronic configuration of the thiophene-pyrazole moiety influence reactivity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The thiophene’s electron-rich π-system enhances electrophilic substitution, while the pyrazole’s N-atoms facilitate hydrogen bonding .
- Experimental Validation : Compare reaction rates in halogenation or nitration reactions with control compounds lacking the thiophene group .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data versus spectroscopic predictions?
- Torsional Angle Mismatches : If SC-XRD reveals unexpected conformations (e.g., C–S–N–C angles deviating >10° from DFT), re-examine crystal packing effects or solvent interactions using Mercury software .
- Hydrogen Bonding : Use Hirshfeld surface analysis to quantify intermolecular interactions that may distort the gas-phase DFT structure .
Tables of Key Data
Q. Table 1. Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiophene-2-carbaldehyde, HCl/EtOH, 80°C | 78 | 95 |
| 2 | Ethyl bromide, K₂CO₃/DMF, 60°C | 65 | 92 |
| 3 | 2,6-Difluoro-SO₂Cl₂, TEA/DCM, 0°C→RT | 85 | 98 |
Q. Table 2. Computational vs. Experimental Bond Angles
| Bond Angle | DFT Prediction (°) | SC-XRD Value (°) | Deviation |
|---|---|---|---|
| C–S–N–C | 112.3 | 115.8 | +3.5 |
| C–F···H–N | 158.1 | 162.4 | +4.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
